molecular formula C10H14ClN B590585 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 41565-80-4

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B590585
CAS No.: 41565-80-4
M. Wt: 183.679
InChI Key: FAVRZUMRNPZDFB-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (C10H14ClN) is a compound with a molecular weight of 183.68 g/mol . It is a member of the isoquinoline alkaloids, a large group of natural products . These compounds, including this compound, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including this compound, often involves the use of synthetic strategies for constructing the core scaffold . A commonly used method is the Pictet–Spengler condensation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name 5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride . The InChI representation is InChI=1S/C10H13N.ClH/c1-8-3-2-4-9-7-11-6-5-10(8)9;/h2-4,11H,5-7H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs, including this compound, are diverse and can be influenced by various factors . The heterocyclic scaffold of these compounds has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 183.68 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass is 183.0814771 g/mol, and the monoisotopic mass is also 183.0814771 g/mol . The topological polar surface area is 12 Ų .

Scientific Research Applications

  • Neuroprotective or Neurotoxic Activities : Derivatives of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have been assessed for their neurotoxicity towards SH-SY5Y cells. Hydroxy substitution reduced toxicity, while methoxy substitution increased it. Some hydroxy-1MeTIQ derivatives demonstrated potential as treatments for Parkinson's disease due to their neuroprotective activity (Okuda, Kotake, & Ohta, 2003).

  • Anticonvulsant Activity and Neuroprotection : Certain 1,2,3,4-tetrahydroisoquinoline derivatives have shown effectiveness as anticonvulsants against N-methyl-D-aspartate (NMDA)-induced seizures in mice and protected neurons from ischemia-induced degeneration (Ohkubo et al., 1996).

  • Antimicrobial Activity : A novel ligand synthesized from 1-methyl-1,2-dihydroquinolin-4-ol showed antimicrobial activity against various bacterial strains and fungi (Patel & Patel, 2017).

  • Antinociceptive Activity : Derivatives of 1-[N-methyl-(2-phenylethyl)amino]methyl-1,2,3,4-tetrahydroisoquinoline demonstrated significant antinociceptive activity, comparable to codeine, when a hydroxy substituent was introduced in the isoquinoline nucleus (Tabatabaia, Zarrindast, Lashkari, & Shafiee, 1999).

  • Therapeutic Applications in Cancer and CNS Disorders : The therapeutic potential of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives in areas like cancer, malaria, and central nervous system disorders has been explored. Notable successes include their use in drug discovery for cancer and CNS treatments (Singh & Shah, 2017).

  • Endogenous Presence in Parkinsonian and Normal Human Brains : 1,2,3,4-Tetrahydroisoquinoline and its derivatives have been identified in both parkinsonian and normal human brains, suggesting their role as potential endogenous neurotoxins or neuroprotectants (Niwa et al., 1987).

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline analogs, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, is associated with their diverse biological activities against various infective pathogens and neurodegenerative disorders . For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been found to produce antidepressant-like effects, which seem to be mostly associated with the inhibition of the catabolism of monoamines and their increased concentrations in the brain .

Safety and Hazards

The safety and hazards of 1,2,3,4-tetrahydroisoquinoline analogs, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, can vary. For example, 1,2,3,4-Tetrahydroisoquinoline has been classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2 .

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9-7-11-6-5-10(8)9;/h2-4,11H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVRZUMRNPZDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNCC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679068
Record name 5-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41565-80-4
Record name 5-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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